3-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure that includes a pyrazole ring, an ethoxymethyl group, an isobutyl group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the ethoxymethyl and isobutyl groups, and the final sulfonylation to introduce the sulfonyl chloride group. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring or other functional groups.
Addition Reactions: The ethoxymethyl and isobutyl groups can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
3-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The ethoxymethyl and isobutyl groups may also contribute to the compound’s overall bioactivity by influencing its solubility, stability, and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- 3-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 3-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the ethoxymethyl group enhances its solubility and stability, while the isobutyl group provides additional steric bulk, influencing its interaction with molecular targets.
Properties
IUPAC Name |
3-(ethoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-16-7-9-10(17(11,14)15)6-13(12-9)5-8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPSLAUKUZFYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1S(=O)(=O)Cl)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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